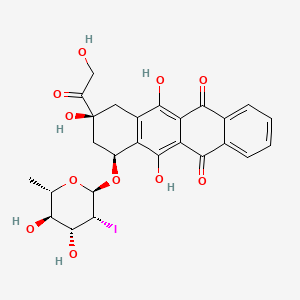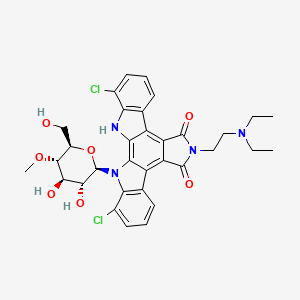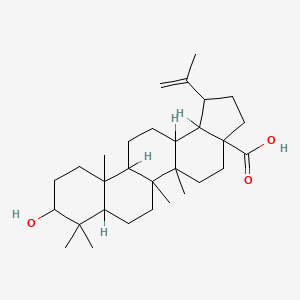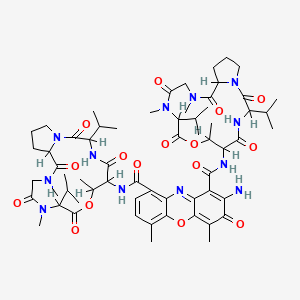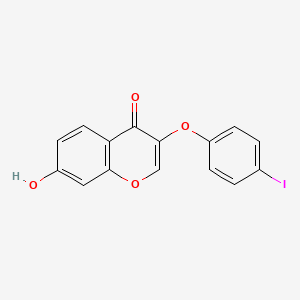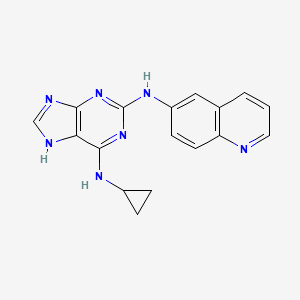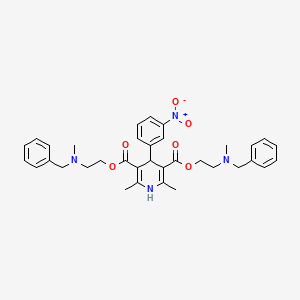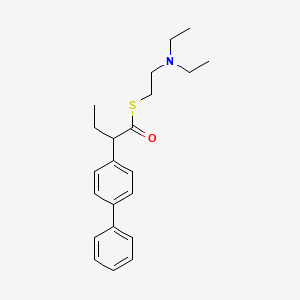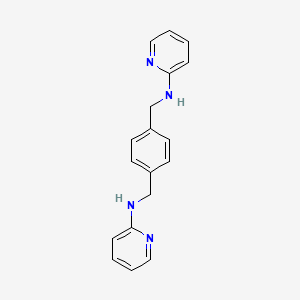
WZ811
Vue d'ensemble
Description
- WZ811 est un antagoniste de petite molécule du récepteur 4 de la chimiokine CXC (CXCR4). CXCR4 est un récepteur couplé aux protéines G spécifique du facteur 1 dérivé des cellules stromales (SDF-1 ou CXCL12).
- L'activation de CXCR4 joue un rôle crucial dans divers processus biologiques, notamment l'homing des cellules souches hématopoïétiques, la chimiotaxie, la quiescence des lymphocytes et la croissance et la métastase de certains types de cellules cancéreuses .
Applications De Recherche Scientifique
- WZ811’s potential applications span multiple fields:
Chemistry: As a CXCR4 antagonist, it can be used in drug discovery and chemical biology research.
Biology: It affects hematopoietic stem cell migration and lymphocyte function.
Medicine: this compound may have therapeutic implications for CXCR4-related diseases.
Industry: Its unique properties make it valuable for drug development.
Mécanisme D'action
Target of Action
WZ811 is a highly potent competitive antagonist of CXCR4 . CXCR4 is a chemokine receptor that plays a crucial role in various biological processes such as cell migration, immune response, and cancer metastasis.
Mode of Action
This compound works by efficiently inhibiting the CXCR4/SDF-1 (or CXCL12) mediated modulation of cAMP levels . It blocks the binding of SDF-1 to CXCR4, thereby preventing the downstream signaling events triggered by this interaction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CXCR4/SDF-1 signaling pathway . By blocking the interaction between SDF-1 and CXCR4, this compound disrupts the downstream signaling events that lead to changes in cellular cAMP levels and cell migration .
Result of Action
The inhibition of CXCR4/SDF-1 mediated modulation of cAMP levels by this compound results in the disruption of cell migration . This can have significant effects in various biological contexts, such as immune response and cancer metastasis.
Analyse Biochimique
Biochemical Properties
WZ811 plays a crucial role in biochemical reactions by specifically antagonizing the CXCR4 receptor. CXCR4 is a G-protein-coupled receptor that binds to the chemokine stromal cell-derived factor-1 (SDF-1 or CXCL12). This compound inhibits the CXCR4/SDF-1-mediated modulation of cyclic adenosine monophosphate (cAMP) levels in cells, with an effective concentration (EC50) of 1.2 nM . Additionally, this compound blocks SDF-1-induced Matrigel invasion in cells with an EC50 of 5.2 nM . This compound interacts with various biomolecules, including CXCR4, and disrupts the signaling pathways mediated by this receptor.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It inhibits the proliferation of TF-1 and UT-7 cells in a dose-dependent manner and induces apoptosis in chronic lymphocytic leukemia cells . This compound also enhances the sensitivity of cells to docetaxel, a chemotherapeutic agent . Furthermore, this compound inhibits the migration and invasion of cancer cells, such as MDA-MB-231 breast carcinoma cells, by blocking the CXCR4/SDF-1 signaling pathway . This compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CXCR4 receptor, thereby inhibiting the interaction between CXCR4 and its ligand, SDF-1. This inhibition disrupts downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival, proliferation, and migration . By blocking the CXCR4/SDF-1 interaction, this compound effectively reduces the activation of these pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to three years when stored at -20°C . Over time, this compound maintains its potency in inhibiting CXCR4-mediated signaling pathways. Long-term studies have shown that this compound continues to inhibit cell proliferation and induce apoptosis in cancer cells even after prolonged exposure
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse xenograft models of chronic lymphocytic leukemia, this compound administered at a dosage of 40 mg/kg effectively inhibited tumor growth and blocked the CXCR4/PI3K/AKT signaling pathway . Higher doses of this compound have been associated with increased apoptosis and reduced tumor aggressiveness . At very high doses, potential toxic or adverse effects may occur, and careful dosage optimization is necessary to achieve therapeutic efficacy without causing harm.
Metabolic Pathways
This compound is involved in metabolic pathways related to the CXCR4 receptor. By inhibiting the CXCR4/SDF-1 interaction, this compound affects the downstream signaling pathways, including the PI3K/AKT pathway . This inhibition leads to changes in metabolic flux and metabolite levels within the cells. Additionally, this compound’s interaction with CXCR4 may influence the expression of genes involved in cellular metabolism, further affecting the overall metabolic state of the cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s ability to inhibit the CXCR4 receptor suggests that it may be actively transported to areas with high CXCR4 expression . This targeted distribution enhances the compound’s efficacy in inhibiting CXCR4-mediated signaling pathways. Additionally, this compound’s localization and accumulation within specific tissues may be influenced by its interactions with cellular transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target receptor, CXCR4. Upon binding to CXCR4, this compound may be directed to specific cellular compartments where CXCR4 is localized . This localization is crucial for the compound’s activity, as it allows this compound to effectively inhibit CXCR4-mediated signaling pathways. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments, further influencing its function and activity .
Méthodes De Préparation
- WZ811 est synthétisé à partir de deux groupes d'amines aromatiques.
- Il inhibe efficacement la liaison de TN14003 à CXCR4, avec une valeur de CE50 de 0,3 nM.
- Par la suite, this compound perturbe la fonction de SDF-1 et bloque la voie de signalisation CXCR4/SDF-1 .
Analyse Des Réactions Chimiques
- WZ811 subit diverses réactions, notamment l'inhibition de la modulation induite par SDF-1 des niveaux d'AMPc (CE50 = 1,2 nM) et de l'invasion de Matrigel (CE50 = 5,2 nM).
- Les réactifs et conditions courants pour ces réactions ne sont pas explicitement mentionnés dans la littérature disponible.
Applications de la recherche scientifique
- Les applications potentielles de this compound couvrent plusieurs domaines :
Chimie : En tant qu'antagoniste de CXCR4, il peut être utilisé dans la découverte de médicaments et la recherche en biologie chimique.
Biologie : Il affecte la migration des cellules souches hématopoïétiques et la fonction des lymphocytes.
Médecine : this compound peut avoir des implications thérapeutiques pour les maladies liées à CXCR4.
Industrie : Ses propriétés uniques en font un atout précieux pour le développement de médicaments.
Mécanisme d'action
- Le mécanisme de this compound implique le blocage des voies de signalisation CXCR4/SDF-1.
- Il module les niveaux d'AMPc et inhibe l'invasion de Matrigel induite par SDF-1.
- Des détails supplémentaires sur les cibles moléculaires et les voies nécessitent des recherches supplémentaires.
Comparaison Avec Des Composés Similaires
- Malheureusement, les composés similaires spécifiques ne sont pas mentionnés dans les informations disponibles.
Propriétés
IUPAC Name |
N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-3-11-19-17(5-1)21-13-15-7-9-16(10-8-15)14-22-18-6-2-4-12-20-18/h1-12H,13-14H2,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVFRXIGQQRMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC=C(C=C2)CNC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468697 | |
| Record name | WZ811 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55778-02-4 | |
| Record name | WZ811 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WZ 811 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



